molecular formula C23H26N2O3S B11345263 2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

Cat. No.: B11345263
M. Wt: 410.5 g/mol
InChI Key: QXWRSTXLWZDQHJ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a synthetic organic compound It is characterized by the presence of a dimethylphenoxy group, a methoxyphenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Propanamide Backbone: The propanamide backbone can be synthesized by reacting the intermediate with 3,4-dimethylphenol in the presence of a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

    Final Coupling: The final step involves coupling the thiazole intermediate with the propanamide intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and dimethylphenoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide backbone.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Oxidation of the methoxyphenyl group can lead to the formation of quinones.

    Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.

    Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical research.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows for the exploration of new therapeutic targets and the development of novel drugs with improved efficacy and safety profiles.

Industry

In industry, this compound can be used as a precursor for the synthesis of advanced materials. Its unique structure allows for the development of new materials with improved properties, such as increased strength, flexibility, and thermal stability.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is unique due to its combination of functional groups. This unique combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]propanamide

InChI

InChI=1S/C23H26N2O3S/c1-15-5-8-21(13-16(15)2)28-17(3)22(26)24-12-11-19-14-29-23(25-19)18-6-9-20(27-4)10-7-18/h5-10,13-14,17H,11-12H2,1-4H3,(H,24,26)

InChI Key

QXWRSTXLWZDQHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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